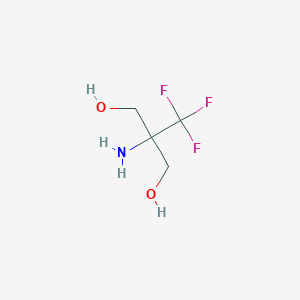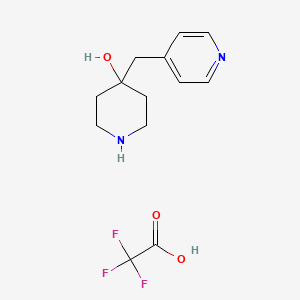
4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyridin-4-ylmethyl)piperidin-4-ol, trifluoroacetic acid is a compound that combines a piperidine ring with a pyridine moiety, linked through a methylene bridge The trifluoroacetic acid component is often used to form a salt with the compound, enhancing its stability and solubility
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethyl)piperidin-4-ol typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
4-(Pyridin-4-ylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine and piperidine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the molecule.
科学的研究の応用
4-(Pyridin-4-ylmethyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
作用機序
The mechanism of action of 4-(Pyridin-4-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects. Detailed studies on its binding affinity and interaction with receptors are crucial for understanding its full mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Piperidin-4-ol derivatives: These compounds share the piperidine ring and have similar chemical properties.
Pyridin-4-ylmethyl derivatives: These compounds share the pyridine moiety and can undergo similar chemical reactions.
Uniqueness
4-(Pyridin-4-ylmethyl)piperidin-4-ol is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable salts with trifluoroacetic acid further enhances its utility in various applications .
特性
分子式 |
C13H17F3N2O3 |
|---|---|
分子量 |
306.28 g/mol |
IUPAC名 |
4-(pyridin-4-ylmethyl)piperidin-4-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H16N2O.C2HF3O2/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;3-2(4,5)1(6)7/h1-2,5-6,13-14H,3-4,7-9H2;(H,6,7) |
InChIキー |
HMSGKATVQOQMAS-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CC2=CC=NC=C2)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[2-amino-1-(1-propyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol](/img/structure/B13248062.png)
amine](/img/structure/B13248065.png)
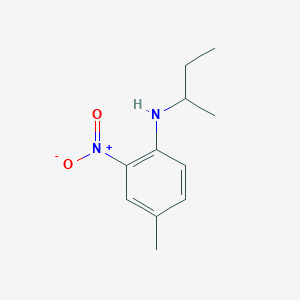

![(3-Methylbutan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13248071.png)
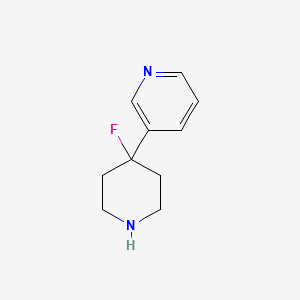
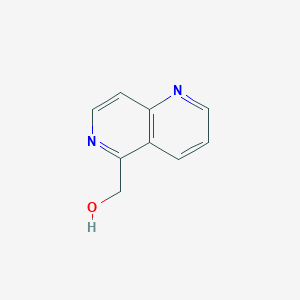
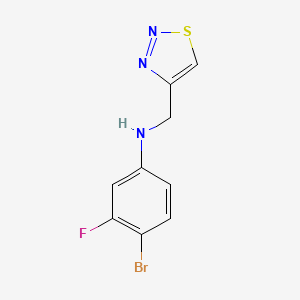
![4,6-Dimethyl-2-[(piperidin-2-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13248113.png)
![5-Amino-6-[(cyclopropylmethyl)sulfanyl]-3-(trifluoromethyl)hexanoic acid](/img/structure/B13248124.png)



